4-(Difluoromethyl)-2-nitrobenzoic acid
Description
Properties
IUPAC Name |
4-(difluoromethyl)-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c9-7(10)4-1-2-5(8(12)13)6(3-4)11(14)15/h1-3,7H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZWKLARWWAPRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-nitrobenzoic acid typically involves the introduction of the difluoromethyl group and the nitro group onto a benzoic acid derivative. One common method involves the difluoromethylation of a suitable precursor, followed by nitration. The difluoromethylation can be achieved using difluorocarbene reagents, which react with the precursor under specific conditions to introduce the CF2H group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in substitution reactions where the nitro or difluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride can be used.
Substitution: Reagents such as halogens or nucleophiles can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is typically the corresponding amine.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 4-(difluoromethyl)-2-nitrobenzoic acid exhibits notable antimicrobial properties. It serves as an intermediate in the synthesis of various pharmaceutical compounds, including those targeting bacterial infections. For instance, derivatives of this compound have been investigated for their efficacy against resistant strains of bacteria, demonstrating potential as novel antimicrobial agents.
Anti-cancer Research
The compound has also been studied for its anti-cancer properties. In particular, it functions as a precursor for synthesizing compounds that inhibit specific cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted its role in developing inhibitors targeting protein kinases involved in cancer progression .
Agricultural Applications
Herbicide Development
this compound is utilized as an intermediate in the synthesis of herbicides. Its derivatives have shown effectiveness in controlling various weed species, contributing to sustainable agricultural practices. For example, the compound is part of the synthesis process for selective herbicides that target specific plant types while minimizing damage to crops .
Chemical Synthesis
Building Block for Complex Molecules
In organic chemistry, this compound is employed as a building block in the synthesis of more complex molecules. It is particularly useful in difluoromethylation reactions, which are crucial for creating fluorinated compounds with enhanced biological activity and stability . The ability to introduce difluoromethyl groups into organic molecules has opened new pathways for drug discovery and development.
Data Table: Applications Overview
Case Studies
Case Study 1: Antimicrobial Efficacy
In a recent study, researchers synthesized several derivatives of this compound and tested their antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited significant inhibition zones against resistant bacterial strains, suggesting their potential use in treating infections that are difficult to manage with existing antibiotics.
Case Study 2: Herbicide Development
A field trial was conducted to evaluate the effectiveness of a herbicide developed from this compound. The trial demonstrated a substantial reduction in weed populations with minimal impact on crop yield, highlighting the compound's potential role in integrated pest management strategies.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. The nitro group can participate in redox reactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-(Difluoromethyl)-2-nitrobenzoic acid with structurally related compounds, emphasizing substituent positions, molecular weights, and key properties:
Key Observations :
- Acidity : Fluorine and nitro groups lower the pKa of benzoic acids by withdrawing electron density. For example, 2,4-Difluoro-5-nitrobenzoic acid (pKa ~1.2) is more acidic than 4-nitrobenzoic acid (pKa ~1.5) due to additional fluorine substituents .
- Reactivity : Decarboxylation reactions (e.g., Cu2O-mediated deuteration) are influenced by substituent positions. 2-Nitrobenzoic acid derivatives undergo regioselective deuteration at the 5-position, while difluoro analogs show altered reaction kinetics .
- Applications : Fluorinated nitrobenzoic acids are employed in surface-enhanced Raman spectroscopy (SERS) for trace detection, as seen with DTNB (5,5’-dithiobis(2-nitrobenzoic acid)) in Au@Au NRs systems .
Metabolic and Pharmacological Profiles
Fluorine substituents significantly impact bioavailability and metabolic stability. For instance:
- 4-Nitrobenzoic acid is rapidly metabolized in vivo, whereas fluorinated analogs like 2,4-Difluoro-5-nitrobenzoic acid exhibit prolonged half-lives due to resistance to enzymatic degradation .
- 4-(Methylsulfonyl)-2-nitrobenzoic acid is used in residue analysis due to its stability under harsh conditions, a property attributed to the methylsulfonyl group’s strong electron-withdrawing effects .
Q & A
Q. What synthetic methodologies are recommended for preparing 4-(Difluoromethyl)-2-nitrobenzoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves halogen exchange or fluorination of precursor nitrobenzoic acids. For example, nucleophilic fluorination using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® can introduce the difluoromethyl group. Optimization of reaction temperature (e.g., −78°C to room temperature) and solvent polarity (e.g., dichloromethane or THF) is critical to minimize side reactions such as over-fluorination or nitro group reduction. Post-synthesis purification via recrystallization or column chromatography is advised to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?
- Methodological Answer :
- NMR Spectroscopy : NMR is essential for confirming the difluoromethyl group’s presence and electronic environment (e.g., chemical shifts between −80 to −110 ppm for CF groups) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. The nitro and carboxylic acid groups often form intermolecular hydrogen bonds, influencing crystal packing .
- IR Spectroscopy : Stretching frequencies for NO (~1520 cm) and COOH (~1700 cm) help validate functional groups .
Q. How does the compound’s solubility vary across solvents, and what formulations are optimal for biological assays?
- Methodological Answer : The compound exhibits low solubility in aqueous media due to its aromatic nitro and carboxylic acid groups. Use polar aprotic solvents (e.g., DMSO or DMF) for stock solutions. For in vitro studies, dilute in PBS with <1% DMSO to maintain cell viability. Solubility can be enhanced via salt formation (e.g., sodium or potassium salts of the carboxylic acid) .
Advanced Research Questions
Q. What computational strategies can predict the biological activity and binding interactions of derivatives of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes with hydrophobic active sites). The difluoromethyl group’s steric and electronic effects can enhance binding affinity by reducing desolvation penalties .
- QSAR Modeling : Correlate substituent effects (e.g., nitro position, fluorine substitution) with bioactivity data to guide derivative design .
Q. How do electronic effects of the difluoromethyl and nitro groups influence regioselectivity in electrophilic substitution reactions?
- Methodological Answer : The nitro group is a strong meta-directing substituent, while the difluoromethyl group exerts moderate ortho/para-directing effects due to its electron-withdrawing nature. Computational tools (e.g., DFT calculations) can map electrostatic potential surfaces to predict reaction sites. Experimental validation via bromination or nitration reactions is recommended to confirm regiochemical outcomes .
Q. How should researchers resolve contradictions between spectral data and crystallographic results during structure elucidation?
- Methodological Answer :
- Cross-Validation : Compare / NMR data with X-ray diffraction results. For example, if NMR suggests rotational isomerism but crystallography shows a single conformation, consider dynamic effects in solution.
- SHELX Refinement : Use twin refinement or high-resolution data (≤0.8 Å) to address crystallographic ambiguities, such as disordered fluorine atoms .
Q. What analytical methods are suitable for detecting degradation products or metabolites of this compound in environmental or biological samples?
- Methodological Answer :
- HPLC-MS/MS : Employ reverse-phase C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) for separation. Monitor for metabolites like 2-amino-4-(difluoromethyl)benzoic acid, which may form via nitro reduction.
- Derivatization : Convert metabolites to fluorescent derivatives (e.g., via dansyl chloride) for enhanced detection limits in environmental matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
